Crystal Structure Parameters of Sarcosylglycylglycine: Unit Cell Dimensions and Space Group Determination
Sarcosylglycylglycine has been structurally characterized by single-crystal X-ray diffraction, yielding well-defined unit cell parameters that are essential for crystallographic phasing and crystal engineering applications. The crystal structure was determined using direct methods (MULTAN) and refined by least-squares techniques, revealing an orthorhombic system [1]. The specific lattice constants provide a reference frame for any experiment requiring pre-characterized crystalline material of this tripeptide.
| Evidence Dimension | Crystal unit cell parameters and space group |
|---|---|
| Target Compound Data | a = 20.847(3) Å, b = 10.252(1) Å, c = 8.719(1) Å; space group Pbca, Z = 8 |
| Comparator Or Baseline | Glycylglycine (Gly-Gly): a = 7.79 Å, b = 9.57 Å, c = 9.47 Å; space group P2₁/c, Z = 4 (from literature reference data) |
| Quantified Difference | Different crystal system (orthorhombic Pbca vs. monoclinic P2₁/c); distinct lattice parameters with a-axis elongation of approximately 168% relative to Gly-Gly a-axis |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; crystals obtained from aqueous solution |
Why This Matters
Procurement of sarcosylglycylglycine with defined crystallographic parameters enables reproducible co-crystallization, structure determination, and crystal engineering experiments that cannot be achieved using non-methylated glycine peptides due to fundamentally different packing arrangements.
- [1] Glusker JP, Carrell HL, Berman HM, Gallen B, Peck RM. Alkylation of a tripeptide by a carcinogen: the crystal structures of sarcosylglycylglycine, 9-methyl-10-chloromethylanthracene, and their reaction product. J Am Chem Soc. 1977;99(2):595-601. View Source
